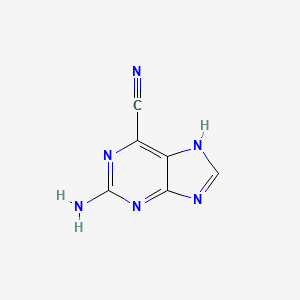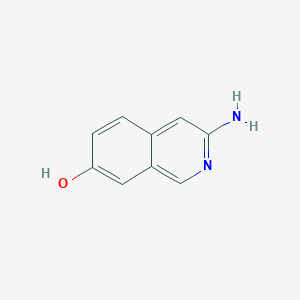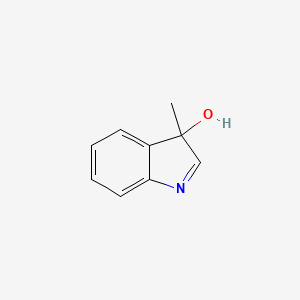
3-Methyl-3H-indol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3H-indol-3-ol, also known as 3-Methylindole, is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This compound is particularly notable for its presence in certain plants and its role as a precursor in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-indol-3-ol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting material is typically 3-methyl-2-butanone. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to yield the indole product .
Industrial Production Methods
Industrial production of this compound often involves the same Fischer indole synthesis but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
3-Methyl-3H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyleneindolenine, a reactive electrophilic intermediate.
Reduction: Reduction reactions can convert this compound to other indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-methyleneindolenine, while halogenation can produce halogenated indole derivatives .
科学的研究の応用
3-Methyl-3H-indol-3-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-3H-indol-3-ol involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand for certain receptors, influencing cellular signaling pathways. In the context of its biological activity, this compound can modulate enzyme activity, affect gene expression, and interact with other biomolecules to exert its effects .
類似化合物との比較
Similar Compounds
Indole: The parent compound of the indole family, lacking the methyl group at the 3-position.
3-Methylindole: Another name for 3-Methyl-3H-indol-3-ol, emphasizing its structural similarity to indole.
Indole-3-acetic acid: A plant hormone derived from indole, involved in regulating plant growth and development.
Uniqueness
This compound is unique due to its specific structural features, such as the methyl group at the 3-position, which influences its chemical reactivity and biological activity. This structural modification can enhance or alter its interactions with molecular targets compared to other indole derivatives .
特性
CAS番号 |
216101-54-1 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
3-methylindol-3-ol |
InChI |
InChI=1S/C9H9NO/c1-9(11)6-10-8-5-3-2-4-7(8)9/h2-6,11H,1H3 |
InChIキー |
HYZSAMREMMAXPO-UHFFFAOYSA-N |
正規SMILES |
CC1(C=NC2=CC=CC=C21)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


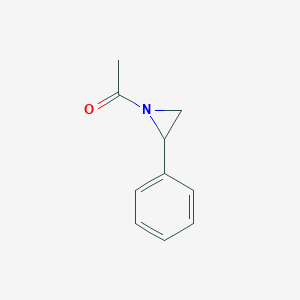
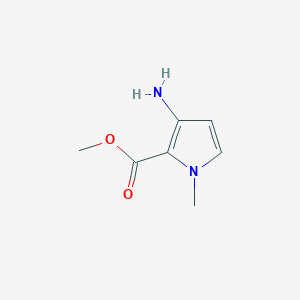
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)
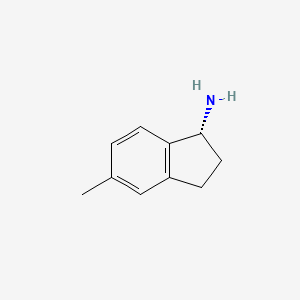

![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
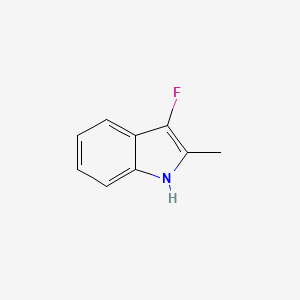
![7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B15072360.png)
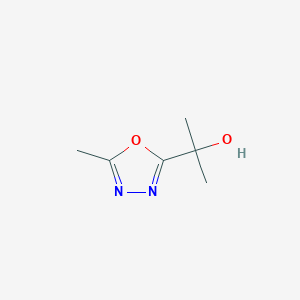
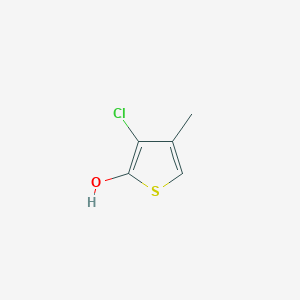
![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
